(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
Description
This compound features a piperazine core linked to a 4-ethoxyphenyl group via a methanone bridge and a 2-phenyl-1H-imidazol-1-yl-ethyl substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties . The imidazole moiety, a common pharmacophore in antifungal agents (e.g., ketoconazole), suggests possible bioactivity against microbial targets . Structural characterization via NMR and MS is critical for confirming its synthesis, as seen in analogous piperazine-imidazole hybrids .
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-2-30-22-10-8-21(9-11-22)24(29)28-18-15-26(16-19-28)14-17-27-13-12-25-23(27)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIBTTTYWYJEFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the piperazine ring is often prepared via the cyclization of ethylenediamine with diethylene glycol .
The final step involves the coupling of the imidazole and piperazine intermediates with the 4-ethoxyphenyl group under specific reaction conditions, such as the use of a suitable solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in reducing cell viability. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), contributing to their anticancer effects .
Antimicrobial Properties
The imidazole moiety is often associated with antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria. This suggests that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.
Neuropharmacological Effects
Piperazine derivatives have been extensively studied for their central nervous system (CNS) effects. The compound may exhibit anxiolytic or antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Studies on related compounds indicate potential benefits in treating mood disorders .
Case Study: Anticancer Activity
A study conducted on a series of imidazole derivatives demonstrated that compounds structurally related to (4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone exhibited selective cytotoxicity against breast cancer cells. The research highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various imidazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design .
Material Science Applications
Beyond biological applications, the compound's unique structure allows it to be explored in materials science. Its potential as a ligand in coordination chemistry could lead to the development of new materials with specific properties.
Coordination Compounds
Research has shown that imidazole-containing ligands can form stable complexes with transition metals, which may have applications in catalysis and materials science. These complexes can exhibit interesting electronic properties, making them suitable for use in electronic devices or sensors .
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperazine ring may interact with neurotransmitter receptors, modulating their function .
Comparison with Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Moieties
The compound shares structural motifs with several pharmacologically active molecules:
Key Observations :
- Heterocyclic Core : Replacing imidazole with thiazole (e.g., compound 10d ) or triazole (e.g., w3 ) alters electronic properties and target specificity. Thiazoles often improve metabolic stability, while triazoles are prevalent in kinase inhibitors.
- Substituent Effects: The ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 10d ) or hydrogen-bond donors (e.g., hydroxyl in ). These differences impact solubility and receptor affinity.
- Synthetic Accessibility : High yields (e.g., 93.4% for 10d ) suggest efficient synthetic routes for piperazine-thiazole hybrids, whereas the target compound’s synthesis may require optimization due to steric hindrance from the imidazole-ethyl group.
Physicochemical and Crystallographic Properties
- Crystal Packing : Piperazine rings often adopt chair conformations (e.g., ketoconazole ), stabilized by intramolecular hydrogen bonds. The target compound’s ethoxy group may influence packing efficiency, as seen in related structures with bulky substituents .
- Hydrogen Bonding: Analogues like 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone form O–H⋯O chains , whereas the target compound’s imidazole may participate in N–H⋯N interactions, affecting solubility and crystallinity.
Biological Activity
(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, also known by its CAS number 1396762-07-4, is a complex organic compound that integrates both imidazole and piperazine moieties. This structural combination suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An ethoxyphenyl group
- A piperazine ring
- An imidazole derivative
These elements contribute to its unique biological profile, making it a candidate for various pharmacological studies.
Biological Activity Overview
Research indicates that compounds containing imidazole and piperazine structures exhibit a range of biological activities, including:
- Antimicrobial
- Anticancer
- Anxiolytic
- Neurotransmitter modulation
Antimicrobial Activity
Studies have shown that similar imidazole derivatives possess significant antimicrobial properties. For instance, imidazole-containing compounds have been documented to inhibit bacterial growth and show effectiveness against various pathogens . The presence of the piperazine moiety may enhance this effect through mechanisms involving membrane disruption or interference with metabolic pathways.
Anticancer Activity
Compounds with imidazole structures are frequently investigated for anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival . The dual functionality of the piperazine and imidazole rings in this compound could synergistically contribute to its anticancer efficacy.
Anxiolytic Effects
Recent studies have explored the anxiolytic potential of related compounds by assessing their interactions with the serotonergic system and GABA receptors. For example, compounds similar to this compound have shown promise in reducing anxiety-like behaviors in animal models . This suggests that the compound may interact with neurotransmitter systems to exert calming effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity : A study evaluated a series of imidazole derivatives, noting that modifications in the structure significantly impacted their cytotoxicity against various cancer cell lines. Compounds with similar structural motifs demonstrated IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of novel imidazole derivatives, revealing broad-spectrum antimicrobial activity. The study highlighted that specific substitutions on the imidazole ring enhanced activity against resistant strains of bacteria .
- Neuropharmacological Studies : Investigations into related piperazine derivatives have shown their ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other known compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidazole Derivatives | Imidazole ring | Antimicrobial, Anticancer |
| Piperazine Derivatives | Piperazine ring | Neurotransmitter modulation |
| (4-Ethoxyphenyl) Derivatives | Ethoxy group | Potentially enhances solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
